MPP+ iodide

Dopamine Transporter Uptake Kinetics Neurotoxicity

For researchers modeling Parkinsonian pathology, inconsistent neurotoxin mechanisms undermine data reproducibility. MPP+ iodide eliminates this variability. - Pure ATP-depletion mechanism: Inhibits Complex I without direct ROS generation (unlike rotenone), enabling clean study of energy crisis pathways (IC50 690 nM for ATP depletion). - DAT-specific entry: High-affinity DAT substrate (Ki 28 μM) ensures selective dopaminergic neuron targeting, unlike paraquat. - Reproducible in vivo models: Superior to 6-OHDA and MPTP for ablating ventral diencephalon dopaminergic neurons in larval zebrafish, with no systemic defects. Supplied with rigorous QC documentation for procurement confidence.

Molecular Formula C12H12IN
Molecular Weight 297.13 g/mol
CAS No. 36913-39-0
Cat. No. B127122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPP+ iodide
CAS36913-39-0
Synonyms1-Methyl-4-phenylpyridinium Iodide;  MPP+ Iodide; 
Molecular FormulaC12H12IN
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
InChIInChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
InChIKeyRFDFRDXIIKROAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

MPP+ Iodide: Dopaminergic Neurotoxin for Parkinsonian Research


MPP+ iodide (1-Methyl-4-phenylpyridinium iodide) is the active, toxic metabolite of the dopaminergic neurotoxin MPTP . It is a selective mitochondrial Complex I inhibitor that induces Parkinsonian pathology in experimental models by disrupting oxidative phosphorylation and depleting cellular ATP . The compound is actively accumulated in dopaminergic neurons via the dopamine transporter (DAT) and is also a high-affinity substrate for the serotonin transporter (SERT) [1].

Mechanism DAT-transported Complex I inhibitor; induces mitochondrial ATP depletion without oxidative radicals
Model Parkinsonian neurodegeneration research in zebrafish and cellular models
Advantage Isolates energy failure pathway; avoids free-radical confounds unlike rotenone

Why MPP+ Iodide Cannot Be Replaced by Analogs


Substituting MPP+ iodide with structurally similar neurotoxins like paraquat or rotenone introduces significant variability in experimental outcomes due to fundamental differences in transport mechanisms and cellular targets. Unlike MPP+ iodide, paraquat is neither a substrate nor an inhibitor of the dopamine transporter (DAT) and exhibits only weak Complex I inhibition at millimolar concentrations [1]. Conversely, rotenone, while a potent Complex I inhibitor, generates oxygen free radicals, a mechanism not shared by MPP+ during its initial toxicity phase, which is primarily driven by ATP depletion [2]. The use of MPTP as a prodrug alternative requires metabolic conversion by MAO-B, adding an uncontrolled variable. These mechanistic divergences directly impact the interpretation of neuroprotective screens, mitochondrial dysfunction assays, and the modeling of Parkinsonian phenotypes [3].

MPP+ Iodide
Analog Risk
DAT substrate; selective dopaminergic uptake
Paraquat is not transported by DAT; weak Complex I inhibition may shift model relevance
Potent Complex I inhibitor; ATP depletion without free radicals
Rotenone also generates oxygen free radicals, introducing oxidative stress confound
Direct active metabolite; no prodrug conversion required
MPTP requires MAO-B metabolism, adding uncontrolled variable

MPP+ Iodide Head-to-Head Performance Comparison


Dopamine Transporter Binding Affinity

MPP+ iodide demonstrates a defined affinity (Ki) of 28 μM for the dopamine transporter (DAT) in HEK293 cells stably expressing DAT. This affinity is directly comparable to and within the range of other known DAT-interacting molecules, such as tetrahydropapaveroline (THP) derivatives, confirming its reliable and predictable uptake via this specific transporter [1].

DAT Affinity
Reported
Ki = 28 µM
Benchmark for DAT-dependent uptake model validation
HEK293-DAT; [³H]dopamine inhibition assay
Dopamine Transporter Uptake Kinetics Neurotoxicity

Intracellular ATP Depletion Potency

In a cellular model with stable expression of the human dopamine transporter (HEK-DAT), MPP+ iodide induces a slow but potent depletion of intracellular ATP, with an IC50 value of 690 nM after 48 hours of exposure. This effect is preceded by a rapid increase in cellular NADH, indicating a specific impairment of mitochondrial Complex I-driven energy metabolism [1].

ATP Depletion
Reported
IC50 = 690 nM (48 h)
Defines energy crisis as primary lethal mechanism in DAT+ cells
HEK-DAT; HPLC ATP content; mirrors cytotoxicity IC50 740 nM
Mitochondrial Dysfunction ATP Depletion Cellular Energy Metabolism

Differential DAT and SERT Trafficking

MPP+ iodide induces divergent trafficking effects on monoamine transporters. In dopaminergic (DA) neurons, it triggers the externalization of the dopamine transporter (DAT), increasing its surface expression. In stark contrast, in serotonergic (5-HT) neurons, it induces the internalization of the serotonin transporter (SERT) . This bidirectional regulation is a unique feature not described for other complex I inhibitors like rotenone or paraquat.

Transporter Trafficking
Data to verify
DAT externalization ↑ ; SERT internalization ↓
Bidirectional regulation offers specific endpoint for MPP+ mechanism
Cultured DA/5-HT neurons; qualitative observation
Transporter Trafficking Dopamine Serotonin Neuronal Specificity

Complex I Inhibition vs. Paraquat

Despite structural similarities, MPP+ iodide and the herbicide paraquat exhibit fundamentally different neurotoxic mechanisms. While MPP+ iodide is a potent inhibitor of mitochondrial Complex I activity in isolated brain mitochondria, paraquat displays only weak inhibitory effects at millimolar concentrations and is not transported by the dopamine transporter [1]. In vivo, exposure to MPP+ (as MPTP) inhibits Complex I, whereas paraquat does not [1].

Complex I vs Paraquat
Head-to-head
MPP+ potent; paraquat weak at mM concentrations
Supports MPP+ for DAT-dependent, mitochondrial-driven neurodegeneration studies
Isolated brain mitochondria; in vivo rodent models
Mitochondrial Complex I Structure-Activity Relationship Paraquat

ATP Depletion vs. Rotenone Toxicity

A key mechanistic distinction exists between MPP+ iodide and rotenone. In rat brain synaptosomes and mitochondria, MPP+ iodide does not generate oxygen free radicals. Instead, its neurotoxicity, at least in the initial stages, is primarily due to a direct blockade of mitochondrial ATP synthesis. This contrasts with rotenone, which both inhibits ATP production and generates free radicals [1].

ATP vs Rotenone
Head-to-head
MPP+ blocks ATP without radicals; rotenone does both
Enables study of pure energy failure without oxidative stress confound
Rat brain synaptosomes; free radical detection
Oxidative Stress ATP Synthesis Mitochondrial Toxicity

Dopaminergic Ablation in Zebrafish

In a comprehensive in vivo comparison using larval zebrafish, MPP+ iodide demonstrated superior efficacy in ablating dopaminergic neurons. Confocal live imaging on Tg(dat:eGFP) zebrafish revealed that MPP+ (along with MPTP and rotenone) caused a substantial loss of dopaminergic cells in the ventral diencephalon, whereas paraquat and 6-OHDA caused significantly fewer losses [1]. Importantly, the study concluded that MPP+ recapitulates a substantial degree of dopaminergic ablation and slight locomotor perturbations without the severe systemic defects seen with MPTP [1].

Zebrafish DA Lesion
Head-to-head
Substantial DAnergic cell loss; greater than paraquat/6-OHDA
Supports high-content screening in zebrafish Parkinsonian model
Tg(dat:eGFP); 4-day exposure; phenotypic clarity reported
Zebrafish Model Dopaminergic Neuron Ablation Parkinson's Disease

MPP+ Iodide Application Scenarios


Zebrafish Dopaminergic Neurodegeneration Screening

MPP+ iodide is the neurotoxin of choice for inducing a robust and specific Parkinsonian phenotype in larval zebrafish models for drug discovery. Its demonstrated superiority over paraquat and 6-OHDA in ablating ventral diencephalon dopaminergic neurons, while avoiding the severe systemic defects of MPTP, provides a highly reproducible and quantifiable platform for high-content screening of neuroprotective compounds [1].

Mitochondrial Energy Failure Without Oxidative Stress

MPP+ iodide is uniquely suited for dissecting the cellular consequences of mitochondrial energy depletion without the confounding variable of direct free radical generation. Unlike rotenone, MPP+ iodide does not produce oxygen free radicals, causing neurotoxicity primarily through the inhibition of ATP synthesis. This allows researchers to cleanly study pathways activated by a 'pure' energy crisis, as quantified by its potent IC50 of 690 nM for ATP depletion in DAT-expressing cells [2][3].

DAT Function and Trafficking Assays

MPP+ iodide serves as a precise molecular probe for studying dopamine transporter (DAT) biology. Its defined binding affinity (Ki of 28 μM) for DAT enables controlled uptake studies [4]. Furthermore, its unique ability to induce DAT externalization while simultaneously causing SERT internalization provides a powerful tool for investigating differential trafficking mechanisms of monoamine transporters in mixed neuronal cultures .

Paraquat vs. MPP+ Iodide Mechanism Differentiation

In epidemiological and mechanistic research investigating the link between environmental toxins and Parkinson's disease, MPP+ iodide and paraquat must be clearly distinguished. MPP+ iodide is a validated, DAT-transported, potent Complex I inhibitor, while paraquat is not transported by DAT and is a weak Complex I inhibitor. Using MPP+ iodide as a positive control is essential for correctly interpreting studies on DAT-dependent, mitochondrial-driven neurodegeneration, and for correctly categorizing the mechanisms of novel environmental toxins [5].

Application
Selection Property
Validation Focus
Zebrafish Parkinsonian Screening
Robust dopaminergic neuron ablation without systemic defects
Phenotype reproducibility and dopaminergic lesion quantification
Mitochondrial Energy Failure Studies
ATP depletion mechanism without oxidative stress
ATP/NADH endpoint measurement in DAT-expressing models
DAT Transporter Biology & Trafficking
Dual DAT/SERT trafficking modulation
DAT externalization vs. SERT internalization endpoint monitoring
Environmental Neurotoxin Mechanism Differentiation
DAT-transported, selective Complex I inhibition
Transport dependence and Complex I specificity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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